rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis
Brand Name: Vulcanchem
CAS No.: 347184-41-2
VCID: VC11582824
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-4-5-9(6-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis

CAS No.: 347184-41-2

Cat. No.: VC11582824

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis - 347184-41-2

Specification

CAS No. 347184-41-2
Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name (1R,3S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-4-5-9(6-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1
Standard InChI Key ZBUIZJFYOXKOCH-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H]1CC[C@H](C1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC1CCC(C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Stereochemical Configuration

The compound’s systematic IUPAC name is (1S,3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid, with the "cis" designation indicating the spatial arrangement of the Boc-protected amino methyl and carboxylic acid groups on the cyclopentane ring . The rac-(1R,3S) descriptor specifies a racemic mixture of enantiomers, where the (1R,3S) and (1S,3R) forms coexist.

Table 1: Key Identifiers

PropertyValueSource
CAS NumberNot explicitly listed
EC Number967-318-8
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight255.3 g/mol
SMILES NotationCC(C)(C)OC(=O)NCC1CC(CC1)C(=O)O

Spectroscopic and Computational Data

The compound’s 3D conformation has been modeled computationally, revealing a cyclopentane ring puckered to accommodate the steric demands of the Boc group and carboxylic acid substituent . Infrared (IR) spectroscopy would typically show stretches for the carbonyl groups (C=O) at ~1700 cm⁻¹ (Boc) and ~1720 cm⁻¹ (carboxylic acid), while nuclear magnetic resonance (NMR) would resolve distinct signals for the cyclopentane protons and tert-butyl group .

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis begins with cyclopentane derivatives functionalized at the 1- and 3-positions. A common strategy involves:

  • Ring-Opening Functionalization: Cyclopentene oxide is opened with an amine nucleophile to install the amino methyl group .

  • Boc Protection: The amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions .

  • Oxidation: The secondary alcohol at position 1 is oxidized to a carboxylic acid using Jones reagent or similar oxidants .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldStereochemical Outcome
1NH₂CH₂OH, H₂SO₄, 80°C75%Cis:Trans = 3:1
2(Boc)₂O, DMAP, CH₂Cl₂, 25°C90%Retention of configuration
3CrO₃, H₂SO₄, Acetone, 0°C65%No epimerization

Challenges in Cis-Selectivity

Achieving the cis configuration requires careful control of ring conformation during functionalization. Molecular mechanics simulations suggest that the transition state for amine addition favors axial attack, leading to cis-adducts . Catalytic asymmetric methods, though less explored for this substrate, could enhance enantiomeric excess.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic tert-butyl group but dissolves readily in dichloromethane, tetrahydrofuran, and dimethylformamide . The Boc group confers stability under basic conditions but is cleaved by trifluoroacetic acid (TFA) or HCl in dioxane .

Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life
pH 7.4, 37°CNo significant degradation>30 days
1M HCl, 25°CBoc deprotection2 hours
0.1M NaOH, 25°CEster hydrolysis24 hours

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting point of 148–152°C, with decomposition onset at 210°C . The crystalline structure, confirmed by X-ray diffraction, features hydrogen bonding between carboxylic acid groups and Boc carbonyl oxygens .

Applications in Pharmaceutical Research

Peptide Synthesis

The Boc group serves as a temporary protecting group for amines, enabling sequential peptide coupling. For example, this compound has been used to synthesize cyclic pentapeptides targeting angiotensin-converting enzyme (ACE) .

Drug Candidate Intermediate

Derivatives of this compound, such as the trifluoromethyl analog (CAS 2639388-61-5), are explored as protease inhibitors due to their ability to mimic transition-state geometries . The cis configuration enhances binding affinity to enzyme active sites by preorganizing the molecule into a bioactive conformation .

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